2-Butenoic acid, 4-(diethoxyphosphinyl)-
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Overview
Description
2-Butenoic acid, 4-(diethoxyphosphinyl)-: is an organic compound with the molecular formula C10H19O5P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a butenoic acid backbone with a diethoxyphosphinyl group attached, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)- typically involves the reaction of crotonic acid derivatives with diethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-Butenoic acid, 4-(diethoxyphosphinyl)- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Butenoic acid, 4-(diethoxyphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding phosphine oxides.
Substitution: It can participate in substitution reactions, where the diethoxyphosphinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but bases like sodium hydride are frequently employed.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Butenoic acid, 4-(diethoxyphosphinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which 2-Butenoic acid, 4-(diethoxyphosphinyl)- exerts its effects involves its interaction with various molecular targets. The diethoxyphosphinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The compound’s reactivity is influenced by the electronic and steric properties of the butenoic acid backbone and the diethoxyphosphinyl group .
Comparison with Similar Compounds
Triethyl 4-phosphonocrotonate: Similar in structure but with triethyl groups instead of diethoxy groups.
Methyl diethylphosphonoacetate: Contains a methyl group and is used in similar synthetic applications.
Diethyl cyanomethylphosphonate: Another phosphonate ester with different reactivity and applications.
Uniqueness: 2-Butenoic acid, 4-(diethoxyphosphinyl)- is unique due to its specific combination of the butenoic acid backbone and the diethoxyphosphinyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
4-diethoxyphosphorylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h5-6H,3-4,7H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOCVKUEFFJUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408897 |
Source
|
Record name | 2-Butenoic acid, 4-(diethoxyphosphinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214619-83-7 |
Source
|
Record name | 2-Butenoic acid, 4-(diethoxyphosphinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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